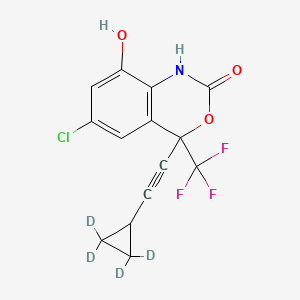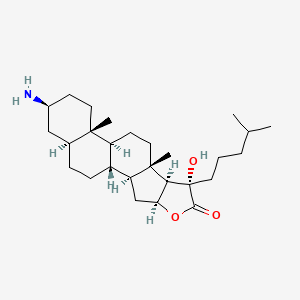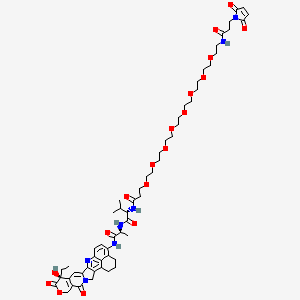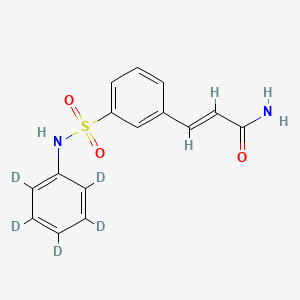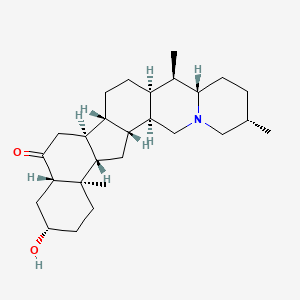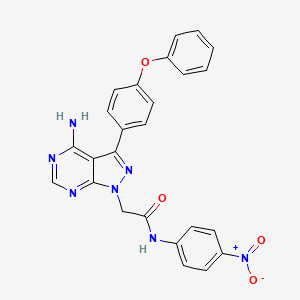
Btk-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-9 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibiting Bruton’s tyrosine kinase has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Preparation Methods
The synthesis of Btk-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Btk-IN-9 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Btk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies, autoimmune diseases, and other conditions involving abnormal Bruton’s tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase .
Mechanism of Action
Btk-IN-9 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for the proliferation and survival of B cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway .
Comparison with Similar Compounds
Btk-IN-9 is compared with other similar compounds, such as:
Ibrutinib: The first covalent inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell cancers.
Zanubrutinib: Another covalent inhibitor with improved selectivity and safety profile.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
The uniqueness of this compound lies in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H19N7O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |
InChI Key |
VLPWPOWMTKZZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


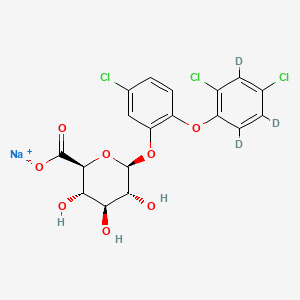

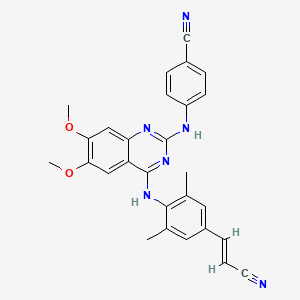
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

